Cas no 1060352-68-2 (N-[(thiophen-3-yl)methyl]benzenesulfonamide)
![N-[(thiophen-3-yl)methyl]benzenesulfonamide structure](https://ja.kuujia.com/scimg/cas/1060352-68-2x500.png)
N-[(thiophen-3-yl)methyl]benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-[(thiophen-3-yl)methyl]benzenesulfonamide
- N-(thiophen-3-ylmethyl)benzenesulfonamide
- AKOS009405540
- SCHEMBL1881656
- 1060352-68-2
- SR-01000920992-1
- F5105-0021
- SR-01000920992
-
- インチ: 1S/C11H11NO2S2/c13-16(14,11-4-2-1-3-5-11)12-8-10-6-7-15-9-10/h1-7,9,12H,8H2
- InChIKey: KJMCGPGYCSIWFI-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)(NCC1=CSC=C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 253.02312094g/mol
- どういたいしつりょう: 253.02312094g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
N-[(thiophen-3-yl)methyl]benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5105-0021-20μmol |
N-[(thiophen-3-yl)methyl]benzenesulfonamide |
1060352-68-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5105-0021-5mg |
N-[(thiophen-3-yl)methyl]benzenesulfonamide |
1060352-68-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5105-0021-10μmol |
N-[(thiophen-3-yl)methyl]benzenesulfonamide |
1060352-68-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5105-0021-10mg |
N-[(thiophen-3-yl)methyl]benzenesulfonamide |
1060352-68-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5105-0021-3mg |
N-[(thiophen-3-yl)methyl]benzenesulfonamide |
1060352-68-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5105-0021-20mg |
N-[(thiophen-3-yl)methyl]benzenesulfonamide |
1060352-68-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5105-0021-30mg |
N-[(thiophen-3-yl)methyl]benzenesulfonamide |
1060352-68-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5105-0021-2μmol |
N-[(thiophen-3-yl)methyl]benzenesulfonamide |
1060352-68-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5105-0021-40mg |
N-[(thiophen-3-yl)methyl]benzenesulfonamide |
1060352-68-2 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5105-0021-5μmol |
N-[(thiophen-3-yl)methyl]benzenesulfonamide |
1060352-68-2 | 5μmol |
$63.0 | 2023-09-10 |
N-[(thiophen-3-yl)methyl]benzenesulfonamide 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
N-[(thiophen-3-yl)methyl]benzenesulfonamideに関する追加情報
N-[(thiophen-3-yl)methyl]benzenesulfonamide: A Comprehensive Overview
The compound N-[(thiophen-3-yl)methyl]benzenesulfonamide, identified by the CAS number 1060352-68-2, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of a benzenesulfonamide group attached to a thiophene ring via a methylene bridge, making it a versatile structure for further chemical modifications and functionalization.
Recent studies have highlighted the importance of thiophene-containing compounds in material science, particularly in the development of advanced materials such as conductive polymers and organic semiconductors. The thiophene moiety in N-[(thiophen-3-yl)methyl]benzenesulfonamide contributes to its electronic properties, making it a promising candidate for use in electronic devices. Researchers have explored the ability of this compound to act as a building block for self-assembled monolayers, which are crucial for surface modification in nanotechnology.
In terms of synthesis, N-[(thiophen-3-yl)methyl]benzenesulfonamide can be prepared through various routes, including nucleophilic substitution and coupling reactions. A recent study published in the Journal of Organic Chemistry demonstrated an efficient method for synthesizing this compound using microwave-assisted conditions, which significantly reduced reaction time while maintaining high yields. This advancement underscores the practicality of this compound for large-scale production and industrial applications.
The physical and chemical properties of N-[(thiophen-3-yl)methyl]benzenesulfonamide have been extensively characterized using modern analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These studies revealed that the compound exhibits good thermal stability and moderate solubility in common organic solvents. Additionally, its UV-vis spectrum shows strong absorption bands in the visible region, indicating potential applications in photonics and optoelectronics.
One of the most exciting developments involving N-[(thiophen-3-yl)methyl]benzenesulfonamide is its role in drug discovery. Researchers have investigated its biological activity as a potential lead compound for anti-inflammatory and anticancer therapies. A study published in Medicinal Chemistry Communications reported that this compound demonstrates selective inhibition against certain kinases, suggesting its potential as a therapeutic agent. Furthermore, its sulfonamide group is known to enhance bioavailability, making it an attractive candidate for pharmacological studies.
In conclusion, N-[(thiophen-3-yl)methyl]benzenesulfonamide (CAS No. 1060352-68) is a multifaceted compound with diverse applications across chemistry, materials science, and pharmacology. Its unique structure and favorable properties make it an invaluable tool for researchers seeking to develop innovative solutions in these fields. As ongoing research continues to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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